1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O2/c1-3-9-25-15-16(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)18-8-6-5-7-17(18)21/h5-8,15H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMONPCTXJSRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is with a molecular weight of 374.46 g/mol. The compound features a piperazine ring substituted with a fluorophenyl group and a propoxy group attached to a pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H27FN4O2 |
| Molecular Weight | 374.46 g/mol |
| Purity | ≥95% |
Biological Activity Overview
Pyrazole derivatives, including the compound in focus, exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and antimicrobial effects. The following sections detail specific activities observed in various studies.
Anti-Cancer Activity
Research has shown that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine have been evaluated for their effects on A549 lung cancer cells. Studies indicated that certain pyrazole derivatives induced apoptosis and inhibited cell proliferation with IC50 values ranging from 0.04 μM to 0.213 mM for related compounds .
Anti-Inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have demonstrated significant inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. For example, some derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
Antimicrobial Properties
In vitro studies have reported that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains and fungi. Compounds similar to the one under investigation have shown promising results against E. coli and Aspergillus niger, suggesting potential applications in treating infections .
The biological activity of 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical mechanism for their anti-cancer properties.
- Modulation of Cytokine Production : By inhibiting inflammatory cytokines, these compounds can reduce inflammation and associated symptoms.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives similar to the compound :
- Study on A549 Cells : A series of pyrazole derivatives were tested for their cytotoxic effects on A549 lung cancer cells, revealing that certain compounds significantly inhibited cell growth and induced apoptosis.
- Anti-inflammatory Study : Research involving the synthesis of novel pyrazoles showed promising anti-inflammatory effects, with some compounds exhibiting higher efficacy than standard treatments like dexamethasone.
Scientific Research Applications
Structural Formula
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study conducted using a carrageenan-induced rat paw edema model demonstrated that several pyrazole derivatives exhibited significant reductions in edema compared to control groups. This suggests that 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine could be a candidate for further development as an anti-inflammatory drug .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of pyrazole derivatives was evaluated against multiple pathogens. The results indicated that the compound showed notable inhibition against E. coli and Bacillus subtilis, highlighting its potential role as an antimicrobial agent.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with fluorinated aryl groups and heterocyclic substituents are widely explored in medicinal chemistry. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Group Analysis
Pharmacological and Physicochemical Properties
- Lipophilicity : The 3-propoxy-1-propyl-pyrazole substituent in the target compound increases lipophilicity (clogP ~3.5–4.0) compared to analogues with polar groups like methanesulphonate (clogP ~2.0) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Binding Affinity: Fluorinated arylpiperazines often target serotonin (5-HT1A) and dopamine receptors. The pyrazole carbonyl group in the target compound may mimic endogenous ligands, similar to triazole-containing derivatives (e.g., compound in ) .
- Metabolic Stability : The propoxy-propyl chain in the target compound is less prone to oxidative metabolism compared to alkyl chains in analogues like 1-(2-fluorobenzyl)piperazine triazoles .
Q & A
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Solvent | Time | Purification | Yield |
|---|---|---|---|---|---|
| 1 | Propargyl bromide, K₂CO₃ | DMF | 6–7 h | Column chromatography (1:8 EA:Hex) | ~60–70% |
| 2 | CuSO₄·5H₂O, sodium ascorbate | H₂O:DCM | 2 h | Column chromatography (1:8 EA:Hex) | ~50–65% |
What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.00–7.32 ppm, piperazine CH₂ signals at δ 2.41–3.81 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 365.3 for related derivatives) .
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N ratios .
What preliminary biological activities are reported for similar piperazine derivatives?
Methodological Answer:
- Anticancer Activity : Piperazine-triazole derivatives show cytotoxicity against cancer cell lines (e.g., MDA-MB-231) via apoptosis induction .
- Local Anesthetic Activity : Modified piperazines exhibit low toxicity but reduced efficacy due to β-cyclodextrin inclusion complexes .
- Antimicrobial Effects : Analogues with trifluoromethyl groups demonstrate moderate activity against Gram-positive bacteria .
Advanced Research Questions
How do structural modifications influence pharmacological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the 4-position enhance tyrosine kinase inhibition by increasing binding affinity to ATP pockets .
- Substituent Position : 3-Trifluoromethylphenyl derivatives show antiarrhythmic activity, while 4-cyano variants improve DPP-IV inhibitory potency .
- Side Chain Effects : Propoxy groups (vs. methoxy) enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
Q. Table 2: Structure-Activity Relationship (SAR) Trends
How can contradictory data on toxicity vs. activity be resolved?
Methodological Answer:
- Beta-Cyclodextrin Inclusion : Reduces toxicity (e.g., LD₅₀ > 500 mg/kg) but decreases anesthetic activity by limiting membrane interaction .
- Dose Optimization : Lower concentrations (≤5 μM) of lipophilic derivatives mitigate hepatotoxicity while retaining radioprotective effects .
- Metabolic Profiling : Monitor nitrosamine formation (potential carcinogen) under gastric conditions using HPLC-MS .
What computational methods predict binding modes and metabolic stability?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with DPP-IV (PDB: 1NU8) or tyrosine kinases (PDB: 2SRC). Focus on hydrogen bonding with Glu205/206 and hydrophobic packing with fluorophenyl groups .
- ADME/T Prediction : SwissADME calculates logP (~3.5) and CNS permeability (BOILED-Egg model). High GI absorption but moderate CYP3A4 metabolism .
- DFT Studies : Analyze charge distribution to optimize electron-deficient regions for target engagement .
Safety and Regulatory Considerations
What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (Category 2A hazard) .
- Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., CO, NOx) under high temperatures .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
